molecular formula C10H16ClN3O3S B7595143 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide

5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide

Cat. No. B7595143
M. Wt: 293.77 g/mol
InChI Key: GMBHBWGMCIOETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders.

Mechanism of Action

5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide selectively inhibits JAK3 by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of the immune response and the reduction of inflammation. Unlike other JAK inhibitors, 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide does not affect JAK1 or JAK2, which are involved in the signaling pathways of other cytokines and growth factors.
Biochemical and Physiological Effects:
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been shown to effectively reduce the levels of several pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of autoimmune diseases and inflammatory disorders. It has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response. In clinical trials, 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been shown to improve the symptoms and reduce the disease activity in patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions. It also has a short half-life in vivo, which requires frequent dosing and careful monitoring of the drug concentration.

Future Directions

There are several potential future directions for the research and development of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide. One area of interest is the use of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide in combination with other immunosuppressive agents, such as methotrexate, to achieve synergistic effects and reduce the risk of adverse events. Another area of interest is the development of more potent and selective JAK3 inhibitors, which may have improved efficacy and safety profiles. Additionally, the use of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide in other autoimmune diseases and inflammatory disorders, such as multiple sclerosis and lupus, is an area of active investigation.

Synthesis Methods

The synthesis of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide involves several steps, including the reaction of 5-chloro-6-(ethylamino)pyridine-3-sulfonamide with 2-methoxyethylamine, followed by the introduction of a chloro group and the final conversion to the sulfonamide. The process is complex and requires careful optimization to achieve high yields and purity.

Scientific Research Applications

5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively suppress the immune response by inhibiting the activity of JAK3, which is involved in the signaling pathways of several cytokines, such as interleukin-2, -4, -7, -9, and -15.

properties

IUPAC Name

5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O3S/c1-3-12-10-9(11)6-8(7-13-10)18(15,16)14-4-5-17-2/h6-7,14H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBHBWGMCIOETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)S(=O)(=O)NCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide

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